

# Tecovirimat Monohydrate: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Tecovirimat is an antiviral drug that inhibits the activity of the orthopoxvirus VP37 protein, which is essential for the production of the enveloped virus form necessary for cell-to-cell spread. This document provides a comprehensive overview of the pharmacokinetics and metabolism of **tecovirimat monohydrate**, compiled from publicly available data.

#### **Pharmacokinetics**

The pharmacokinetic profile of tecovirimat has been characterized in healthy adult subjects following both oral and intravenous administration. Key pharmacokinetic parameters are summarized in the tables below.

# Table 1: Single-Dose Pharmacokinetics of Oral Tecovirimat in Healthy Adults



| Parameter        | 200 mg (Fasted) | 600 mg (Fasted) | 600 mg (Fed) |
|------------------|-----------------|-----------------|--------------|
| Cmax (ng/mL)     | 1,120           | 2,106           | 2,159        |
| AUCinf (ng·h/mL) | 10,627          | 20,879          | 28,791       |
| Tmax (h)         | 4.0             | 6.0             | 4.0          |
| t1/2 (h)         | 20.3            | 21.0            | 19.0         |

Data are presented as geometric mean values. Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life. Fed state indicates administration with a moderate-fat meal.

**Table 2: Steady-State Pharmacokinetics of Oral and** 

**Intravenous Tecovirimat in Healthy Adults** 

| Administration<br>Route | Dose                     | Cmax (ng/mL) | AUC0-24hr<br>(ng·h/mL) |
|-------------------------|--------------------------|--------------|------------------------|
| Oral                    | 600 mg every 12<br>hours | 2,159        | 29,816                 |
| Intravenous             | 200 mg every 12<br>hours | 2,630        | 39,405                 |

Data are presented as mean values at steady-state. Cmax: Maximum plasma concentration; AUC0-24hr: Area under the plasma concentration-time curve over a 24-hour dosing interval.

# Table 3: Physicochemical and Pharmacokinetic Properties of Tecovirimat



| Property                    | Value                                                      |
|-----------------------------|------------------------------------------------------------|
| Bioavailability (Oral)      | 48% (fasted), increased by 39% with a moderate-fat meal[1] |
| Protein Binding             | 77-82%                                                     |
| Volume of Distribution (Vd) | 1030 L (Oral, 600 mg), 383 L (IV, 200 mg)[2][3]            |
| Clearance (CL)              | 31 L/h (Oral, 600 mg), 13 L/h (IV, 200 mg)[2][3]           |
| Blood-to-Plasma Ratio       | 0.62 - 0.90[2]                                             |

### **Experimental Protocols**

Detailed experimental protocols from pivotal clinical trials are not fully publicly available. However, based on published literature and clinical trial summaries, the following methodologies are representative of the studies conducted to elucidate the pharmacokinetics of tecovirimat.

### Oral Administration Study (Representative Protocol)

A typical study to assess the pharmacokinetics of orally administered tecovirimat would follow a design similar to the following:

- Study Design: An open-label, single- or multiple-dose study in healthy adult volunteers. For food-effect studies, a randomized crossover design is employed where subjects receive the drug under both fasted and fed conditions.
- Dosing: Subjects receive a single oral dose of tecovirimat (e.g., 600 mg) or multiple doses to achieve steady-state (e.g., 600 mg every 12 hours for 14 days). For fed conditions, the dose is administered after a standardized moderate-fat meal (e.g., approximately 600 kcal, 25 g fat).
- Sample Collection: Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose for a single-dose study). Plasma is separated by centrifugation and stored at -20°C or below until analysis.



 Analytical Method: Plasma concentrations of tecovirimat and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

# Intravenous Administration Study (Representative Protocol)

For intravenous administration, the protocol would be adapted as follows:

- Study Design: An open-label, single- or multiple-dose study in healthy adult volunteers.
- Dosing: Tecovirimat is administered as an intravenous infusion over a specified period (e.g., 200 mg infused over 6 hours).
- Sample Collection: Blood sampling follows a similar schedule as the oral studies, with frequent sampling during and after the infusion period to characterize the distribution and elimination phases accurately.

### Mass Balance Study (SIGA-246-009)

- Objective: To determine the absorption, metabolism, and excretion of tecovirimat.
- Methodology: A single oral dose of [14C]-labeled tecovirimat was administered to healthy
  male subjects. Urine, feces, and blood were collected at regular intervals and analyzed for
  total radioactivity and the profile of tecovirimat and its metabolites.

### **Bioanalytical Method: LC-MS/MS**

- Sample Preparation: Protein precipitation is a common method for extracting tecovirimat from plasma. An organic solvent (e.g., methanol or acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.
- Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used
  to separate tecovirimat and its metabolites from endogenous plasma components. A C18
  column is typically employed with a gradient mobile phase consisting of an aqueous
  component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
- Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion



transitions are monitored for tecovirimat and its metabolites to ensure selectivity and sensitivity.

#### Metabolism

Tecovirimat is eliminated from the body through multiple pathways, with metabolism playing a significant role.

### **Metabolic Pathways**

The primary routes of tecovirimat metabolism are:

- Hydrolysis: The amide bond in tecovirimat is susceptible to hydrolysis, leading to the formation of metabolites.
- Glucuronidation: Tecovirimat and its metabolites can be conjugated with glucuronic acid, a
  process mediated by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and
  UGT1A4. This conjugation increases the water solubility of the compounds, facilitating their
  renal excretion.

#### **Major Metabolites**

Three major, pharmacologically inactive metabolites have been identified:

- M4: N-{3,5-dioxo-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-en-4-yl}amine
- M5: 3,5-dioxo-4-aminotetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene
- TFMBA: 4-(trifluoromethyl)benzoic acid

Following a single oral dose of radiolabeled tecovirimat, approximately 73% of the dose was recovered in urine, primarily as glucuronidated metabolites, and 23% was recovered in feces, mostly as the unchanged parent drug. In urine, the primary tecovirimat glucuronide conjugate and the M4 glucuronide conjugate were the most abundant components.

# Visualizations Metabolism of Tecovirimat





Click to download full resolution via product page

Caption: Metabolic pathways of tecovirimat.

## **Experimental Workflow for Oral Pharmacokinetic Study**





Click to download full resolution via product page

Caption: A typical experimental workflow for an oral pharmacokinetic study.

### **Drug Interactions**

Tecovirimat is a weak inducer of cytochrome P450 (CYP) 3A4 and a weak inhibitor of CYP2C8 and CYP2C19. Co-administration with drugs that are sensitive substrates of these enzymes may result in altered exposures and potential changes in efficacy or safety.



#### Conclusion

Tecovirimat exhibits predictable pharmacokinetic properties with oral and intravenous administration. It is readily absorbed, moderately bound to plasma proteins, and extensively metabolized through hydrolysis and glucuronidation. The well-characterized pharmacokinetic and metabolic profile of tecovirimat is essential for informing appropriate dosing regimens and understanding potential drug-drug interactions, thereby supporting its safe and effective use in the target patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Tecovirimat Monohydrate: A Technical Guide to its Pharmacokinetics and Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611274#tecovirimat-monohydrate-pharmacokinetics-and-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com